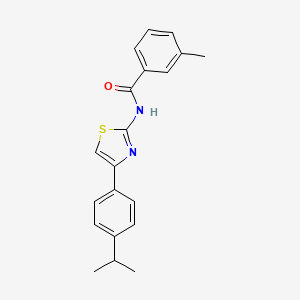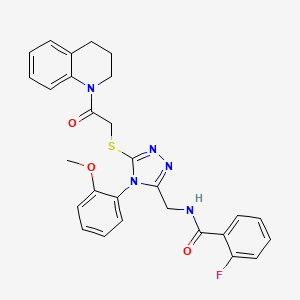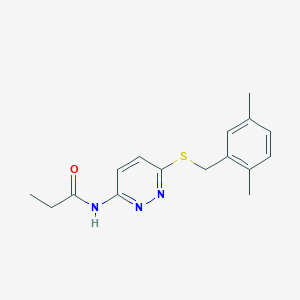
1-(5-Chloro-2-methoxyphenyl)triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-methoxyphenyl)triazole is a chemical compound that belongs to the class of triazoles . Triazoles are nitrogenous heterocyclic compounds that contain two carbon and three nitrogen atoms in the ring . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . The structure of 1-(5-Chloro-2-methoxyphenyl)triazole allows it to accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures, paving the way for the construction of diverse novel bioactive molecules .Chemical Reactions Analysis
Triazoles are known for their ability to undergo a variety of chemical reactions . They can form hydrogen bonds and bipolar interactions, which allows them to interact with biomolecular targets and improve solubility .Applications De Recherche Scientifique
Neuroprotective and Anti-neuroinflammatory Agents
Triazole-Pyrimidine hybrids, which could potentially include 1-(5-Chloro-2-methoxyphenyl)triazole, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in reducing the expression of endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . They also inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Drug Discovery
1,2,3-triazoles, including 1-(5-Chloro-2-methoxyphenyl)triazole, have found broad applications in drug discovery . They are used in the synthesis of various medicinal compounds due to their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis . Their unique properties make them useful in the synthesis of a wide range of organic compounds .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . They can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength .
Supramolecular Chemistry
1,2,3-triazoles play a significant role in supramolecular chemistry . They can act as building blocks in the construction of supramolecular architectures .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They can be used to link biomolecules together, which is useful in various biological and medical applications .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They can be used to modify biological molecules, enabling the study of biological systems .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They can be used to create fluorescent probes, which are useful in the visualization of biological processes .
Safety And Hazards
Propriétés
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c1-14-9-3-2-7(10)6-8(9)13-5-4-11-12-13/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNQDPKCCQJJNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 86738241 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[Phenyl-(2-pyridin-4-ylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2857524.png)

![16-[[(1,1-Dimethylethyl)oxy]carbonyl]aminohexadecanoic acid](/img/structure/B2857527.png)
![ethyl 2-[[2-(1-ethylindol-3-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2857528.png)
![3-(2-Fluorophenyl)-1-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)propan-1-one](/img/structure/B2857529.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-butyl-N-ethylsulfamoyl)benzamide](/img/structure/B2857530.png)
![2-((3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2857533.png)
![3-{[(3,4-Dimethoxyphenoxy)acetyl]amino} isonicotinic acid](/img/structure/B2857535.png)

![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxybenzyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2857537.png)
